molecular formula C11H12O4 B1620303 5,7-Dihydroxy-2,2-dimethylchroman-4-one CAS No. 883-09-0

5,7-Dihydroxy-2,2-dimethylchroman-4-one

Cat. No.: B1620303
CAS No.: 883-09-0
M. Wt: 208.21 g/mol
InChI Key: JFWGYKRUMPKNKF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5,7-Dihydroxy-2,2-dimethylchroman-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress. Furthermore, this compound has been shown to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, it can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver damage and impaired cellular function. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted from the body. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Additionally, this compound can be transported across cellular membranes through passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it can localize to the mitochondria, where it enhances the organelle’s antioxidant capacity and protects against oxidative damage. Additionally, this compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWGYKRUMPKNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356306
Record name 5,7-Dihydroxy-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-09-0
Record name 5,7-Dihydroxy-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 ml of methanesulfonic acid was added to 1.99 g of diphosphorus pentoxide under nitrogen atmosphere. Thereafter, a mixture consisting of 3.15 g of 1,3,5-trihydroxybenzene and 3,3-dimethylacrylic acid was added to the reaction solution at 70° C. The reaction solution was stirred at 70° C. for 30 minutes and then cooled to a room temperature. The reaction solution was added to ice water, followed by extraction with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution. The organic layer was dried over magnesium sulfate and then concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 2.81 g of the subject compound.
Quantity
3.15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.99 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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